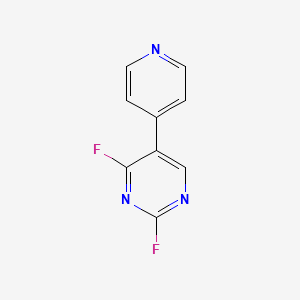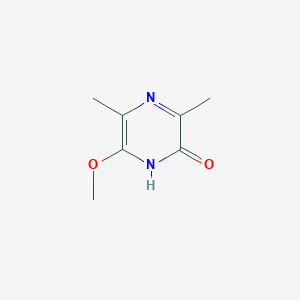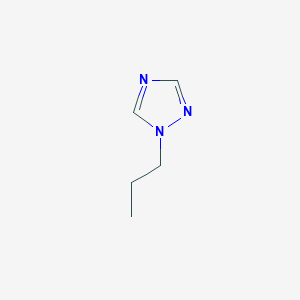
1-propyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This particular compound is characterized by the presence of a propyl group attached to the nitrogen atom at the 1-position of the triazole ring.
Métodos De Preparación
The synthesis of 1-propyl-1H-1,2,4-triazole can be achieved through several methods:
Cycloaddition Reaction: One common method involves the cycloaddition reaction of hydrazine with suitable electrophiles.
Microwave Irradiation: Another efficient method is the use of microwave irradiation, which can significantly reduce reaction times and improve yields.
Industrial Production: On an industrial scale, the preparation of 1,2,4-triazoles often involves the reaction of hydrazine, formic acid, and formamide or ammonia at elevated temperatures (140° to 220°C).
Análisis De Reacciones Químicas
1-Propyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of triazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Aplicaciones Científicas De Investigación
1-Propyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: In organic synthesis, triazoles are used as building blocks for the construction of more complex molecules.
Biology: Triazoles exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: In medicinal chemistry, triazoles are incorporated into drug molecules to enhance their pharmacological properties.
Industry: Triazoles are used in the production of agrochemicals, such as herbicides and fungicides.
Mecanismo De Acción
The mechanism of action of 1-propyl-1H-1,2,4-triazole involves its interaction with various molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to interact with biological receptors. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. For example, triazoles can inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal effects .
Comparación Con Compuestos Similares
1-Propyl-1H-1,2,4-triazole can be compared with other similar compounds in the triazole family:
1,2,3-Triazole: This isomer has a different arrangement of nitrogen atoms in the ring and exhibits distinct chemical properties and biological activities.
Fluconazole: A well-known antifungal drug that contains a triazole ring.
Itraconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity against fungal pathogens.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
89417-77-6 |
|---|---|
Fórmula molecular |
C5H9N3 |
Peso molecular |
111.15 g/mol |
Nombre IUPAC |
1-propyl-1,2,4-triazole |
InChI |
InChI=1S/C5H9N3/c1-2-3-8-5-6-4-7-8/h4-5H,2-3H2,1H3 |
Clave InChI |
CUOVNMDNRAZFDH-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244741.png)

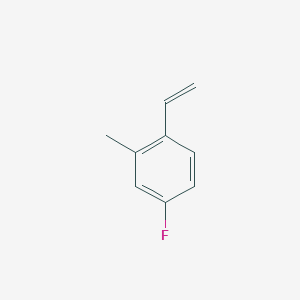
![2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15244760.png)
![tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B15244765.png)
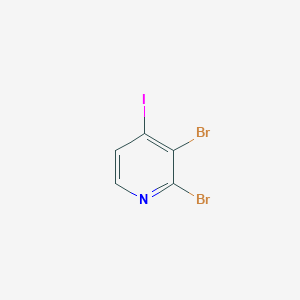
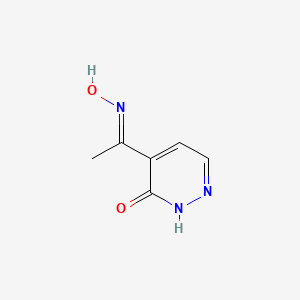

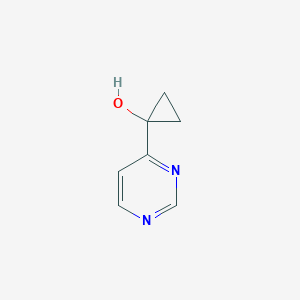
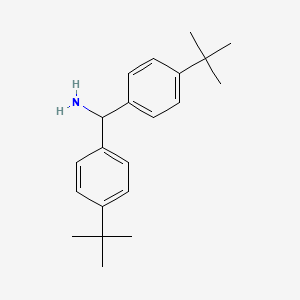
![6-Methylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15244817.png)
![1H,1'H-[2,2'-Biindole]-5,5',6,6'-tetraone](/img/structure/B15244818.png)
